molecular formula C22H47N2O5P B3088592 C17 lysosphingomyelin CAS No. 118540-32-2

C17 lysosphingomyelin

Cat. No.: B3088592
CAS No.: 118540-32-2
M. Wt: 450.6 g/mol
InChI Key: AAERQLSYRRXFMA-FYBNUODKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C17 lysosphingomyelin is a type of lysosphingolipid, which is a class of lipids derived from sphingomyelin. Lysosphingomyelins are known for their role as biomarkers in various lysosomal storage disorders, such as Niemann-Pick disease types A, B, and C . These compounds are characterized by the presence of a sphingoid base backbone and a phosphocholine headgroup.

Mechanism of Action

Target of Action

C17 Lysosphingomyelin, also known as sphingosylphosphorylcholine, is a major and important phosphosphingolipid found in mammalian cell membranes . It specifically binds to OGR1, a G protein-coupled receptor . This interaction activates p42/44 mitogen-activated protein kinases (MAPKs) and inhibits cell proliferation .

Mode of Action

The specific binding of this compound to OGR1 leads to the activation of p42/44 MAPKs . This activation results in the inhibition of cell proliferation . Additionally, lysosphingomyelin has been found to activate various protein kinase cascades known to reduce inflammation .

Biochemical Pathways

This compound plays a significant role in several biochemical pathways. It is involved in the β-oxidation pathways in actinobacteria, the oxygen-independent degradation pathway in Sterolibacterium denitrificans, and the cholesterol side-chain degradation pathway in mammals . These pathways are the committed and rate-limiting steps in the biosynthesis of steroid drugs .

Pharmacokinetics

Lysosphingolipids, including this compound, have been shown to be excellent biomarkers of sphingolipidosis in several enzyme-deficient lysosomal storage disorders . They appear to be elevated in the plasma of patients with certain disorders, indicating that they can be measured accurately, precisely, and reproducibly in the plasma .

Result of Action

The interaction of this compound with its targets leads to several molecular and cellular effects. It activates p42/44 MAPKs, inhibits cell proliferation, and activates various protein kinase cascades known to reduce inflammation . These actions can have significant effects on cellular function and health.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its levels can be affected by metabolic abnormalities . Additionally, it has been found in various tissues, indicating that its action can vary depending on the specific cellular environment .

Biochemical Analysis

Biochemical Properties

C17 Lysosphingomyelin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to induce intracellular calcium release . The nature of these interactions is complex and involves a variety of signaling pathways.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it acts as an intracellular and extracellular signaling molecule in numerous biological processes such as vasoconstriction, vasodilation, angiogenesis, stress fiber formation, cytoskeletal rearrangements, proliferation, differentiation, migration, wound healing, and stimulation of DNA synthesis .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has low-binding affinity to some of the same receptors, such as S1P receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been shown to be stable and can be measured accurately, precisely, and reproducibly in plasma

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors. For instance, it is similar in structure to sphingosine-1-phosphate (S1P) and lysophosphatidylcholine (LPC) . The specific metabolic pathways involving this compound are still being explored.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of C17 lysosphingomyelin typically involves the extraction of lysosphingolipids from biological samples. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and analysis of lysosphingolipids . The extraction process often involves a mixture of methanol, acetonitrile, and water, followed by chromatographic separation using a C18 column .

Industrial Production Methods

Industrial production of this compound is not well-documented, as it is primarily used in research settings. the preparation methods used in laboratories can be scaled up for industrial purposes, involving similar extraction and purification techniques.

Chemical Reactions Analysis

Types of Reactions

C17 lysosphingomyelin can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylated analogs, while reduction can yield deoxygenated derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C17 lysosphingomyelin is unique due to its specific structure and role as a biomarker for Niemann-Pick disease types A, B, and C. Its ability to be accurately measured in plasma and other biological samples makes it a valuable tool in clinical diagnostics and research .

Properties

IUPAC Name

[(E,2S,3R)-2-amino-3-hydroxyheptadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H47N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)21(23)20-29-30(26,27)28-19-18-24(2,3)4/h16-17,21-22,25H,5-15,18-20,23H2,1-4H3/b17-16+/t21-,22+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAERQLSYRRXFMA-FYBNUODKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H47N2O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C17 lysosphingomyelin
Reactant of Route 2
C17 lysosphingomyelin
Reactant of Route 3
C17 lysosphingomyelin
Reactant of Route 4
Reactant of Route 4
C17 lysosphingomyelin
Reactant of Route 5
C17 lysosphingomyelin
Reactant of Route 6
Reactant of Route 6
C17 lysosphingomyelin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.